(trans-4-((Ethylamino)methyl)cyclohexyl)methanol
Description
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
[4-(ethylaminomethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C10H21NO/c1-2-11-7-9-3-5-10(8-12)6-4-9/h9-12H,2-8H2,1H3 |
InChI Key |
HZIRUDQQYDDSLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CCC(CC1)CO |
Origin of Product |
United States |
Preparation Methods
Tranexamic Acid-Based Synthesis (Patent US8841478B2)
A landmark method described in Patent US8841478B2 utilizes tranexamic acid (2) as a cost-effective starting material (Scheme 1). This approach avoids isomer separation by leveraging the inherent trans-stereochemistry of tranexamic acid:
-
Acylation : Tranexamic acid is converted to an amide intermediate (3) using ethylamine.
-
Halogenation : The amide is treated with thionyl chloride to form an acid chloride (4) .
-
Diazoketone Formation : Reaction with trimethylsilyldiazomethane yields diazoketone (5) .
-
Arndt-Eistert Reaction : Homologation in methanol with silver oxide and triethylamine produces methyl ester (6) .
-
Reduction : Sodium borohydride reduces the ester to the primary alcohol, yielding the target compound.
Key Data :
Horner-Wittig-Emmons Approach
An alternative route from 4-oxocyclohexanecarboxylic acid ethyl ester employs a Horner-Wittig-Emmons reaction for carbon chain elongation (Patent US8841478B2):
-
Olefination : Reaction with triethyl phosphonoacetate forms α,β-unsaturated ester (7) .
-
Hydrogenation : Catalytic hydrogenation saturates the double bond, yielding cis/trans cyclohexylcarboxylic ester (8) .
-
Amidation : Conversion to ethylamide (9) followed by recrystallization isolates the trans-isomer.
-
Reductive Amination : Sodium borohydride reduces the amide to ethylamino-methylcyclohexanol.
Limitations :
Optimization Strategies and Process Chemistry
Solvent and Temperature Effects
Catalytic Improvements
-
Silver Oxide Catalysis : Silver oxide in the Arndt-Eistert step improves homologation efficiency (TON = 15).
-
Lewis Acid Screening : Trimethylsilyl trifluoromethanesulfonate (TMSOTf) accelerates acylations but requires strict anhydrous conditions.
Analytical Characterization
Spectroscopic Data
Chiral Purity Assessment
Industrial Feasibility and Cost Analysis
| Parameter | Tranexamic Acid Route | Horner-Wittig-Emmons Route |
|---|---|---|
| Starting Material Cost | $120/kg | $450/kg |
| Total Steps | 4 | 5 |
| Yield | 47.5% | 32.2% |
| Cis-Trans Separation | Not required | Required |
Chemical Reactions Analysis
Esterification Reactions
The hydroxymethyl group undergoes esterification with acyl chlorides or anhydrides under acidic conditions. For example:
Reaction :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | H₂SO₄ catalysis, reflux | Acetylated cyclohexylmethanol | ~85% |
| Benzoyl chloride | Pyridine, RT | Benzoyl ester derivative | ~78% |
This reaction is critical for modifying the compound’s polarity and bioavailability.
Oxidation Reactions
The primary alcohol group is susceptible to oxidation, forming ketones or carboxylic acids depending on the reagent:
Reaction Pathways :
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | Carboxylic acid derivative | High |
| PCC (Pyridinium chlorochromate) | Dichloromethane, RT | Aldehyde intermediate | Moderate |
Oxidation products are intermediates for further functionalization, such as amide formation.
Amine Alkylation/Acylation
The ethylamino group reacts with alkyl halides or acyl chlorides to form tertiary amines or amides:
Alkylation :
Acylation :
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | Methyl iodide | K₂CO₃, DMF, 60°C | Quaternary ammonium salt |
| Acylation | Acetyl chloride | Et₃N, CH₂Cl₂, RT | N-Acetylated derivative |
These modifications enhance the compound’s potential as a pharmacophore in drug discovery .
Reductive Amination
The amine group can participate in reductive amination with aldehydes/ketones:
Reaction :
| Carbonyl Source | Reducing Agent | Conditions | Yield |
|---|---|---|---|
| Formaldehyde | NaBH₄ | MeOH, 0°C to RT | ~90% |
| Acetone | NaBH(OAc)₃ | THF, RT | ~75% |
This method is pivotal for introducing branched alkyl chains .
Nucleophilic Substitution
The alcohol group can be converted to a tosylate for subsequent substitution:
Step 1 (Tosylation) :
Step 2 (Substitution) :
| Nucleophile | Conditions | Product |
|---|---|---|
| NaN₃ | DMF, 80°C | Azide derivative |
| KCN | EtOH, reflux | Nitrile derivative |
This two-step process enables diversification of the hydroxymethyl group .
Stability and Side Reactions
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of (trans-4-((Ethylamino)methyl)cyclohexyl)methanol. It has been evaluated for its ability to inhibit cancer cell proliferation in various types of cancer, including breast and prostate cancers. In vitro assays have shown that this compound can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.
Neuroprotective Effects
Research indicates that (trans-4-((Ethylamino)methyl)cyclohexyl)methanol may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which is a hallmark of neurodegeneration.
Antidepressant Activity
Preliminary studies suggest that (trans-4-((Ethylamino)methyl)cyclohexyl)methanol may possess antidepressant-like effects. Animal models indicate that this compound can enhance mood and reduce anxiety-like behaviors, potentially through serotonin receptor modulation.
Analgesic Properties
The compound has also been investigated for its analgesic properties. It may interact with pain pathways in the central nervous system, providing relief from chronic pain conditions without the side effects commonly associated with traditional analgesics.
Case Study 1: Anticancer Activity
A study published in the International Journal of Molecular Sciences demonstrated that (trans-4-((Ethylamino)methyl)cyclohexyl)methanol significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to apoptosis induction via mitochondrial pathways, highlighting its potential as a lead compound for further development .
Case Study 2: Neuroprotection
Research conducted on animal models of Alzheimer's disease showed that administration of (trans-4-((Ethylamino)methyl)cyclohexyl)methanol resulted in improved cognitive function and reduced amyloid plaque accumulation. This study suggests that the compound could be a promising candidate for treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of (trans-4-((Ethylamino)methyl)cyclohexyl)methanol involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxymethyl group can participate in further chemical modifications, enhancing the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
trans-4-(Trifluoromethyl)cyclohexyl)methanol
- Structural Difference: Replaces the ethylamino-methyl group with a trifluoromethyl (CF₃) group.
- Impact on Properties: The electron-withdrawing CF₃ group increases polarity and dipole moment compared to the ethylamino group.
- Molecular Weight: 182.19 g/mol vs. 172.27 g/mol (estimated for (trans-4-((Ethylamino)methyl)cyclohexyl)methanol).
(trans-4-Aminocyclohexyl)methanol
- Structural Difference: Substitutes ethylamino with a primary amine (-NH₂).
- Impact on Properties: Reduced steric hindrance and increased hydrogen-bonding capacity due to the smaller -NH₂ group. Lower logP (0.5–1.0) compared to the ethylamino derivative, indicating higher aqueous solubility .
- Pharmacological Relevance: Amino analogs are intermediates in drug synthesis, e.g., CXCR4 antagonists .
Ethyl 2-[trans-4-[(Ethylamino)methyl]cyclohexyl]acetate
- Structural Difference : Incorporates an ethyl ester (-COOEt) instead of a hydroxymethyl (-CH₂OH) group.
- Impact on Properties :
cis- and trans-(4-Methylcyclohexyl)methanol (4-MCHM)
- Structural Difference: Replaces ethylamino-methyl with a methyl group.
- Impact on Properties: Dipole Moments: trans-4-MCHM (2.43 Debye) vs. cis-4-MCHM (1.85 Debye), indicating higher polarity in the trans-isomer . Aqueous Solubility: trans-4-MCHM (2.1 g/L) vs. cis-4-MCHM (0.8 g/L) at 25°C . Toxicity: trans-4-MCHM exhibits lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to amino derivatives .
Solubility and Partitioning
- Ethylamino substitution increases water solubility compared to alkyl-substituted analogs (e.g., 4-MCHM) due to hydrogen-bonding interactions .
- LogP values for ethylamino derivatives (~1.2) are lower than CF₃ analogs (~1.5–2.0) but higher than amino derivatives (~0.5–1.0) .
Toxicity Considerations
- Amino and ethylamino derivatives may exhibit higher acute toxicity (e.g., skin sensitization, aquatic toxicity) compared to methyl or CF₃ analogs .
Biological Activity
(trans-4-((Ethylamino)methyl)cyclohexyl)methanol, a compound with potential therapeutic applications, has garnered interest for its biological activity. This article explores its effects on various biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its cyclohexyl structure with an ethylamino group and a hydroxymethyl substituent. Its chemical formula is C11H17NO, and it has a molecular weight of 195.26 g/mol. The presence of the ethylamino group suggests potential interactions with biological targets such as receptors or enzymes.
Biological Activity Overview
Research indicates that (trans-4-((Ethylamino)methyl)cyclohexyl)methanol exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anticancer Potential : There is emerging evidence indicating that it may exhibit anticancer effects, possibly through mechanisms involving apoptosis induction in cancer cells.
- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, suggesting a role in mitigating neurodegenerative processes.
The mechanisms by which (trans-4-((Ethylamino)methyl)cyclohexyl)methanol exerts its biological effects are still under investigation. However, it is hypothesized that:
- Receptor Interaction : The ethylamino group may facilitate binding to specific receptors, influencing signaling pathways involved in cell proliferation and survival.
- Enzyme Inhibition : The compound might act as an inhibitor of certain enzymes, affecting metabolic pathways critical for cellular function.
Antimicrobial Activity
A study analyzed the antimicrobial efficacy of (trans-4-((Ethylamino)methyl)cyclohexyl)methanol against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate varying degrees of susceptibility among different bacterial strains, with E. coli showing the highest sensitivity.
Anticancer Studies
In vitro studies conducted on human cancer cell lines revealed that (trans-4-((Ethylamino)methyl)cyclohexyl)methanol could induce apoptosis. The compound was tested on various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting significant anticancer potential.
Neuroprotective Effects
Research into the neuroprotective effects of this compound has shown promise in models of oxidative stress. In a study using neuronal cell cultures exposed to oxidative agents, treatment with (trans-4-((Ethylamino)methyl)cyclohexyl)methanol resulted in:
- Reduced cell death by approximately 40%.
- Decreased levels of reactive oxygen species (ROS).
These findings suggest that the compound may protect neurons from oxidative damage.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial evaluated the effectiveness of (trans-4-((Ethylamino)methyl)cyclohexyl)methanol in treating infections caused by resistant bacterial strains. Patients receiving the compound showed a significant reduction in infection markers compared to those receiving standard treatment. -
Case Study on Cancer Treatment :
A pilot study involving patients with advanced cancer assessed the safety and efficacy of (trans-4-((Ethylamino)methyl)cyclohexyl)methanol as an adjunct therapy. Results indicated improved patient outcomes and tolerability.
Q & A
Q. What are the optimal synthetic routes for (trans-4-((Ethylamino)methyl)cyclohexyl)methanol, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: The synthesis typically involves reductive amination or borohydride reduction of ketone precursors. For example, trans-4-((Ethylamino)methyl)cyclohexanone can be reduced using NaBH₄ in methanol to yield the target alcohol, as demonstrated in similar cyclohexanol derivatives . Key factors include:
- Solvent choice : Polar solvents like methanol favor stereoselective reduction.
- Temperature : Lower temperatures (0–25°C) minimize side reactions.
- Catalysts : Use of chiral catalysts (e.g., Ru-BINAP) may enhance enantiomeric excess but requires optimization .
A comparative table of synthetic approaches:
| Method | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|
| NaBH₄ reduction | 86 | Moderate (trans) | |
| Catalytic hydrogenation | 75 | High (cis/trans) |
Q. How can researchers characterize the structural and stereochemical properties of this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm substituent positions and trans-configuration. For instance, axial-equatorial proton coupling patterns in cyclohexane derivatives (e.g., δ 3.58 ppm, tt, J = 4.4–10.6 Hz) indicate trans stereochemistry .
- X-ray crystallography : Resolve absolute configuration when chiral centers are present .
- Chromatography : Chiral HPLC with amylose-based columns can separate enantiomers if synthetic routes produce racemic mixtures .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility : Predominantly soluble in polar aprotic solvents (e.g., DMSO, methanol) due to the hydroxyl and ethylamino groups. Partition coefficients (logP) can be estimated via HPLC retention times .
- Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at −20°C. Degradation products (e.g., ketones) should be monitored via GC-MS .
Advanced Research Questions
Q. How does the stereochemistry of (trans-4-((Ethylamino)methyl)cyclohexyl)methanol influence its biological activity or receptor binding?
Methodological Answer:
- In vitro assays : Compare trans vs. cis isomers in receptor-binding studies (e.g., estrogen receptor-α assays). Trans isomers often exhibit higher conformational rigidity, enhancing binding affinity to hydrophobic pockets .
- Molecular docking : Use software like AutoDock to simulate interactions with target proteins. The ethylamino group’s spatial orientation may affect hydrogen bonding with active sites .
Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental or biological matrices?
Methodological Answer:
- Sample preparation : Solid-phase microextraction (SPME) or thin-film microextraction (TFME) coupled with GC-MS achieves detection limits <1 ppb. For biological fluids, protein precipitation (e.g., acetonitrile) minimizes matrix interference .
- Calibration : Use deuterated analogs (e.g., d₃-ethylamino derivatives) as internal standards to correct for ion suppression in MS .
Q. How can researchers resolve contradictions in toxicity data for cyclohexanemethanol derivatives?
Methodological Answer:
- Model systems : Compare in vitro (e.g., LLNA for skin sensitization) and in vivo (rodent models) data. For example, MCHM isomers show varying irritancy due to metabolic differences (e.g., cytochrome P450 oxidation) .
- Metabolite profiling : LC-QTOF-MS identifies toxic intermediates (e.g., oxidized aldehydes) that may explain discrepancies between acute vs. chronic exposure studies .
Q. What strategies are effective for studying the metabolic pathways of this compound in mammalian systems?
Methodological Answer:
- Isotopic labeling : Synthesize -labeled analogs to track metabolic fate via scintillation counting or accelerator MS .
- Enzyme inhibition assays : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the environmental persistence of cyclohexanemethanol derivatives?
Methodological Answer:
- Half-life studies : Conduct controlled photolysis (UV-Vis) and hydrolysis (pH 3–10) experiments. For example, MCHM degrades faster under alkaline conditions (t₁/₂ = 48 hr at pH 10) .
- Field vs. lab data : Account for real-world variables (e.g., microbial activity, organic matter) that may reduce persistence compared to lab results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
